Bisacurone C

Description

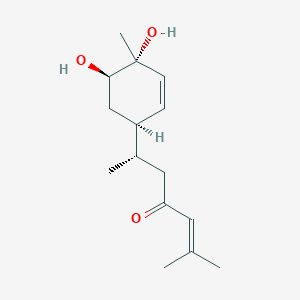

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6S)-6-[(1R,4R,5R)-4,5-dihydroxy-4-methylcyclohex-2-en-1-yl]-2-methylhept-2-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3/c1-10(2)7-13(16)8-11(3)12-5-6-15(4,18)14(17)9-12/h5-7,11-12,14,17-18H,8-9H2,1-4H3/t11-,12+,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOWFYQIUZMPRY-CTHBEMJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C=C(C)C)C1CC(C(C=C1)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)C=C(C)C)[C@H]1C[C@H]([C@](C=C1)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127214-86-2 | |

| Record name | Bisacurone C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127214862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisacurone C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4A7GQX5Z9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isolating Bisacurone C from Curcuma longa Rhizomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of Bisacurone C, a bioactive sesquiterpenoid, from the rhizomes of Curcuma longa (turmeric). This document outlines detailed experimental protocols, presents quantitative data, and illustrates key biological signaling pathways associated with this compound.

Introduction

Curcuma longa, commonly known as turmeric, is a perennial herbaceous plant belonging to the ginger family (Zingiberaceae). Its rhizomes are a rich source of various bioactive compounds, including curcuminoids and a diverse array of sesquiterpenoids.[1] Among these, this compound has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[2][3] This guide details the methodologies for isolating this compound, providing a foundation for further research and development.

Experimental Protocols

The isolation of this compound from Curcuma longa rhizomes involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols are synthesized from established methodologies.[4][5]

Preparation of Plant Material

-

Sourcing and Identification: Obtain fresh rhizomes of Curcuma longa. Proper botanical identification is crucial to ensure the correct starting material.

-

Cleaning and Drying: Thoroughly wash the rhizomes to remove soil and other debris. Slice the rhizomes into thin pieces to facilitate drying. Dry the slices in a hot air oven at a controlled temperature (typically 40-50°C) until a constant weight is achieved.

-

Pulverization: Grind the dried rhizome slices into a coarse powder using a mechanical grinder. The powder can be passed through a sieve to achieve a uniform particle size.[6]

Extraction

This protocol utilizes a stepwise solvent extraction to separate compounds based on their polarity.[6]

-

Aqueous Extraction:

-

Mix the dried turmeric powder with an aqueous solvent (e.g., deionized water). The ratio of solvent to plant material can range from 1 to 500 parts by weight.[6]

-

The extraction can be performed by immersing the powder in the solvent at a temperature between 5°C and 100°C for a period of 3 to 72 hours.[6] Agitation or stirring can enhance the extraction efficiency.

-

Perform solid-liquid separation by filtration or centrifugation to recover the aqueous extract.

-

-

Hydrophobic Organic Solvent Extraction:

-

Add a hydrophobic organic solvent, such as ethyl acetate, chloroform, or butyl acetate, to the aqueous extract.[6]

-

Mix the two phases thoroughly in a separatory funnel and allow them to separate.

-

Collect the hydrophobic organic solvent phase, which will contain this compound and other non-polar compounds.

-

Fractionation and Purification

Further purification is achieved through chromatographic techniques.[4][5]

-

Silica Gel Column Chromatography:

-

Concentrate the hydrophobic organic solvent extract under reduced pressure to obtain a crude extract.

-

Prepare a silica gel column (Wakogel® C-300 is a suitable option) and equilibrate it with a non-polar solvent like n-hexane.[4]

-

Load the crude extract onto the column.

-

Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing this compound and concentrate them.

-

Further purify the concentrated sample using preparative HPLC for final isolation of the pure compound.

-

Quantitative Data

The yield and purity of isolated this compound can vary depending on the specific extraction and purification methods employed. The following tables summarize relevant quantitative data.

| Parameter | Value | Reference |

| Purity of Bisacurone | ≥98% (reagent grade) | [4] |

| Yield from Turmeric Extract Powder | 8.8 mg / 10 g | [4] |

| Molecular Formula | C₁₅H₂₄O₃ | [7] |

| Molar Mass | 252.354 g·mol⁻¹ | [7] |

Table 1: Physicochemical and Yield Data for this compound

| Technique | Instrumentation | Key Findings | Reference |

| ¹H-NMR | (CDCl₃) | δ values correspond to the structure of Bisacurone | [4] |

| ¹³C-NMR | (CDCl₃) | δ values confirm the carbon skeleton of Bisacurone | [4] |

| Mass Spectrometry (MS) | FTMS | m/z 217.1584 [M+H]⁺ | [4] |

| HPLC-UV | - | Developed for quantification of Bisacurone in turmeric products | [8] |

| HPLC-ESI-MS/MS | - | Simultaneous quantification of bisacurone and curcuminoids | [9] |

Table 2: Spectroscopic and Chromatographic Data for this compound

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation and cellular metabolism.

Figure 1: Inhibition of the NF-κB Signaling Pathway by this compound.

Figure 2: Modulation of Lipid Metabolism by this compound via AMPK and PPARα Pathways.

Experimental Workflow

The overall workflow for the isolation of this compound is depicted below.

References

- 1. Bisacurone suppresses hepatic lipid accumulation through inhibiting lipogenesis and promoting lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bisacurone attenuates diabetic nephropathy by ameliorating oxidative stress, inflammation and apoptosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preventive Activity of ar-Turmerone and Bisacurone Isolated from Turmeric Extract Against Ethanol-induced Hepatocyte Injury [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. CA3081207A1 - Bisacurone extraction method - Google Patents [patents.google.com]

- 7. Bisacurone - Wikipedia [en.wikipedia.org]

- 8. [Quantitative Analysis of Bisacurone in Turmeric by HPLC Using Relative Molar Sensitivity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of Bisacurone and Curcuminoids in Turmeric Products by Liquid Chromatography Coupled with Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of Bisacurone C Stereoisomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bisacurone C, a bisabolane-type sesquiterpenoid derived from the rhizome of Curcuma longa L. (turmeric), has garnered scientific interest for its potential therapeutic properties. As a chiral molecule, this compound can exist in multiple stereoisomeric forms. The spatial arrangement of atoms in these stereoisomers can significantly influence their physicochemical properties and biological activities. This guide provides a comprehensive overview of the known biological activities of bisacurone, details the established signaling pathways, and outlines the general methodologies for the separation and characterization of its stereoisomers. While specific comparative data on the individual stereoisomers of this compound are not extensively available in current literature, this document serves as a foundational resource for researchers aiming to undertake such characterization.

Introduction to this compound and its Stereoisomerism

This compound belongs to a class of natural products with a bisabolane skeleton. The presence of chiral centers in its structure gives rise to the possibility of multiple stereoisomers, including enantiomers and diastereomers. While research has been conducted on a mixture of bisacurone isomers and other related stereoisomers like Bisacurone D-G, a detailed comparative analysis of the individual stereoisomers of this compound is a notable gap in the current scientific landscape. The characterization of these individual isomers is crucial for understanding their specific contributions to the overall biological activity and for the development of stereochemically pure therapeutic agents with improved efficacy and safety profiles.

Biological Activities and Signaling Pathways of Bisacurone

Studies on bisacurone, often without specification of its stereoisomeric composition, have revealed a range of biological activities, primarily focusing on its anti-inflammatory and metabolic effects.

Anti-inflammatory Effects

Bisacurone has demonstrated potent anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines. The primary mechanism underlying these effects is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Hypolipidemic and Metabolic Effects

Bisacurone has also been shown to possess lipid-lowering properties. The proposed mechanism involves the activation of the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis.

Characterization of Other Bisacurone Stereoisomers

A study on the rhizome of Curcuma longa led to the isolation and identification of four new bisabolane sesquiterpenoids, named Bisacurone D, E, F, and G. This research highlights the natural occurrence of multiple stereoisomers of bisacurone and provides a basis for their comparative biological evaluation.

| Compound | Specific Optical Rotation [α]D | Biological Activity (Inhibition of NO production) |

| Bisacurone D | +5.8 (c 0.1, MeOH) | Moderate |

| Bisacurone E | -6.2 (c 0.1, MeOH) | Moderate |

| Bisacurone F | +12.3 (c 0.1, MeOH) | Not reported |

| Bisacurone G | -11.5 (c 0.1, MeOH) | Not reported |

Note: The data presented is for Bisacurone D, E, F, and G, not this compound, and is intended to illustrate the characterization of related stereoisomers.

Methodologies for Stereoisomer Characterization

The following sections detail the general experimental protocols that would be applied for the comprehensive characterization of this compound stereoisomers.

Separation of Stereoisomers by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and effective method for the separation of enantiomers and diastereomers.

Protocol:

-

Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for screening.

-

Mobile Phase Optimization: A systematic screening of mobile phases should be performed. This typically involves varying the ratio of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). For ionizable compounds, the addition of a small percentage of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be necessary to improve peak shape and resolution.

-

Method Development:

-

Inject a racemic or diastereomeric mixture of this compound onto the selected chiral column.

-

Begin with an isocratic elution and a standard mobile phase composition (e.g., 90:10 hexane:isopropanol).

-

Systematically vary the mobile phase composition, flow rate, and column temperature to optimize the separation (resolution) of the stereoisomers.

-

Monitor the elution profile using a UV detector at the λmax of this compound.

-

-

Preparative Separation: Once an analytical method is established, it can be scaled up to a preparative scale to isolate sufficient quantities of each stereoisomer for further characterization.

Physicochemical Characterization

NMR is a powerful tool for the structural elucidation of molecules.

-

¹H and ¹³C NMR: These spectra provide information about the chemical environment of hydrogen and carbon atoms, respectively. While enantiomers will have identical NMR spectra in an achiral solvent, the spectra of diastereomers will be different.

-

Chiral Shift Reagents: To distinguish between enantiomers using NMR, a chiral lanthanide shift reagent can be added to the sample. This reagent forms diastereomeric complexes with the enantiomers, resulting in different chemical shifts for corresponding protons and carbons in the NMR spectrum.

Protocol:

-

Dissolve a pure sample of each isolated stereoisomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

For enantiomeric pairs, repeat the ¹H NMR acquisition after the addition of a chiral shift reagent in small increments until sufficient separation of signals is observed.

Optical rotation is a key characteristic of chiral molecules.

Protocol:

-

Prepare a solution of each isolated stereoisomer of a known concentration in a suitable solvent.

-

Use a polarimeter to measure the angle of rotation of plane-polarized light at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL. Enantiomers will have equal but opposite specific rotations.

Asymmetric Synthesis of this compound Stereoisomers

While a specific asymmetric synthesis for this compound stereoisomers has not been detailed in the literature, general strategies for stereoselective synthesis can be applied. These often involve the use of chiral catalysts, chiral auxiliaries, or starting materials from the chiral pool. A hypothetical retrosynthetic analysis would be the first step in designing such a synthesis.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-inflammatory and metabolic regulatory activities. However, a significant knowledge gap exists regarding the specific properties and biological activities of its individual stereoisomers. The methodologies outlined in this guide provide a roadmap for researchers to undertake the separation, characterization, and comparative biological evaluation of this compound stereoisomers. Such studies are essential for a complete understanding of the structure-activity relationships of this compound and for the potential development of a stereochemically pure and more effective therapeutic agent. Future research should focus on the isolation or asymmetric synthesis of the individual stereoisomers of this compound, followed by a thorough investigation of their respective physicochemical properties and a comparative analysis of their efficacy in relevant biological assays.

Spectroscopic Analysis of Bisacurone C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Bisacurone C, a bisabolane-type sesquiterpenoid isolated from various Curcuma species. The document details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data essential for the identification and characterization of this compound. Detailed experimental protocols and data interpretation are included to assist researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a bioactive natural product that has garnered interest for its potential therapeutic properties, including anti-inflammatory and lipid-lowering effects.[1][2] Accurate structural elucidation and purity assessment are critical for advancing its research and development. This guide focuses on the application of key spectroscopic techniques—NMR, MS, and IR—to unambiguously characterize this compound.

Spectroscopic Data

The spectroscopic data presented herein is compiled from the isolation and structural elucidation of this compound from Curcuma soloensis.[3]

Mass spectrometry of this compound was conducted using Electron Ionization (EI). The mass spectrum revealed a molecular ion peak that suggests a molecular formula of C15H24O3 with a molecular weight of 252 g/mol .[3] However, under gas chromatography-mass spectrometry (GC-MS) conditions, a peak at m/z 216 is often observed, corresponding to the loss of two water molecules.[3]

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C15H24O3 | [3] |

| Molecular Weight | 252 g/mol | [3] |

| Observed [M-2H₂O]⁺ | 216 m/z | [3] |

| Other Fragments | 201, 173, 159, 145, 132, 119, 105, 91, 83 (100%), 65, 55, 39 m/z | [3] |

The IR spectrum of this compound provides information about its functional groups. The presence of a broad absorption band indicates a hydroxyl group, while a strong absorption suggests a carbonyl group.[3]

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Reference |

| 3385 | O-H (Hydroxyl) | [3] |

| 2960, 2930 | C-H (Aliphatic) | [3] |

| 1678 | C=O (Carbonyl) | [3] |

| 1600 | C=C (Alkene) | [3] |

¹H and ¹³C NMR spectroscopy, along with 2D NMR techniques such as COSY, HSQC, and HMBC, are crucial for the complete structural assignment of this compound.[3] The data reveals the presence of 15 carbon atoms and 24 hydrogen atoms.[3]

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) [3]

| Carbon No. | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH) |

| 1 | 42.13 | 1.85 (m) |

| 2 | 26.32 | 1.95 (m) |

| 3 | 40.98 | 1.55 (m) |

| 4 | 200.12 | - |

| 5 | 126.84 | 5.85 (s) |

| 6 | 162.15 | - |

| 7 | 72.12 | - |

| 8 | 35.12 | 1.65 (m) |

| 9 | 22.45 | 1.45 (m) |

| 10 | 38.15 | 1.75 (m) |

| 11 | 70.12 | - |

| 12 | 29.87 | 1.25 (s) |

| 13 | 29.87 | 1.25 (s) |

| 14 | 23.82 | 1.80 (s) |

| 15 | 23.82 | 1.30 (s) |

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of this compound.

This compound should be isolated and purified to >95% purity, as determined by HPLC or qNMR, prior to spectroscopic analysis. The sample should be dried under high vacuum to remove residual solvents.

-

Instrument: A GC-MS system equipped with an EI source.

-

Column: A non-polar capillary column (e.g., DB-1).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 10 min.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (70 eV).

-

Mass Range: m/z 35-500.

-

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this type of compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5 mL of CDCl₃.

-

Experiments:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.[4]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for establishing the carbon skeleton.[4]

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

Signaling Pathway Involvement

This compound has been shown to modulate signaling pathways related to lipid metabolism and inflammation. For instance, it can influence the AMP-activated protein kinase (AMPK) pathway, which plays a central role in regulating cellular energy homeostasis.

Caption: Simplified signaling pathways modulated by this compound.

References

The Bisacurone C Biosynthetic Pathway in Turmeric: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Bisacurone C, a bisabolane-type sesquiterpenoid found in turmeric (Curcuma longa), has garnered interest for its potential pharmacological activities. Unlike the well-documented biosynthetic pathway of curcuminoids, the specific enzymatic steps leading to the formation of this compound are not yet fully elucidated. This technical guide synthesizes the current understanding of sesquiterpenoid biosynthesis in plants, proposing a putative pathway for this compound in turmeric. It integrates data on precursor pathways, key enzyme families such as terpene synthases, and subsequent modifying enzymes. This document also outlines the general experimental protocols required to investigate and validate this proposed pathway, providing a roadmap for future research in this area.

Introduction to this compound and Sesquiterpenoids in Turmeric

Turmeric (Curcuma longa) is a rich source of bioactive secondary metabolites. While the diarylheptanoid curcumin is the most studied compound, turmeric also produces a diverse array of terpenoids, particularly sesquiterpenoids, which contribute significantly to its aromatic properties and medicinal effects.[1] Among these is bisacurone, a bisabolane-type sesquiterpenoid.[2] this compound is a specific stereoisomer of bisacurone, characterized by a C15 skeleton derived from three isoprene units.[3] Recent studies have highlighted the anti-inflammatory and anti-atherosclerotic potential of bisabolane-type sesquiterpenoids from C. longa, making their biosynthesis a subject of significant interest.[4][5]

The General Sesquiterpenoid Biosynthetic Pathway

The biosynthesis of all sesquiterpenes, including this compound, originates from the central isoprenoid pathway, which produces the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[6] Plants utilize two distinct pathways to generate these precursors: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[7]

The C15 precursor for all sesquiterpenoids, farnesyl pyrophosphate (FPP), is synthesized in the cytosol by the condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by FPP synthase (FPPS).[8]

The remarkable diversity of sesquiterpenoid structures arises from the activity of a large family of enzymes called terpene synthases (TPSs).[9] These enzymes catalyze the conversion of the linear FPP molecule into a vast array of cyclic and acyclic hydrocarbon skeletons through complex carbocation-mediated reactions.[8] Following the formation of the basic sesquiterpene scaffold by a TPS, the molecule can undergo a series of post-synthesis modifications, including oxidation, reduction, and glycosylation, which are typically catalyzed by cytochrome P450 monooxygenases (CYP450s), dehydrogenases, and other enzymes. These modifications lead to the final, functionally diverse sesquiterpenoid products.[10]

Putative Biosynthetic Pathway of this compound in Turmeric

While the definitive pathway for this compound has not been experimentally proven, a putative pathway can be proposed based on the known chemistry of bisabolane sesquiterpenoids and the enzymes identified in Curcuma longa.

-

Formation of the Bisabolyl Cation: The pathway begins with the cyclization of FPP, catalyzed by a specific sesquiterpene synthase. For bisabolane-type sesquiterpenoids, this involves the formation of a (S)-β-bisabolyl cation intermediate. A (S)-β-bisabolene synthase has been previously identified in the related species Zingiber officinale (ginger), suggesting a similar enzyme may exist in turmeric.[9]

-

Formation of a Bisabolene Precursor: The bisabolyl cation can then be deprotonated to form various bisabolene isomers. A likely precursor for this compound is β-bisabolene.

-

Hydroxylation and Oxidation Steps: The structure of this compound features several hydroxyl groups and a ketone.[3] These functional groups are likely introduced through a series of post-synthesis modifications of the β-bisabolene scaffold. These reactions are typically catalyzed by cytochrome P450 monooxygenases (for hydroxylation) and dehydrogenases (for the formation of the ketone). The specific regio- and stereoselectivity of these enzymes would be critical in yielding the precise structure of this compound.

Quantitative Data

Specific quantitative data for the this compound biosynthetic pathway, such as enzyme kinetics, are not yet available in the literature. However, studies on related pathways in turmeric and other plants provide context for the regulation and output of sesquiterpenoid biosynthesis.

Table 1: Relative Abundance of Major Sesquiterpenes in Turmeric Rhizome

| Compound | Class | Relative Abundance (%) | Reference |

| ar-turmerone | Sesquiterpenoid | Major | [9] |

| α-turmerone | Sesquiterpenoid | Major | [9] |

| β-turmerone | Sesquiterpenoid | Major | [9] |

| α-zingiberene | Sesquiterpenoid | Major | [9] |

| β-sesquiphellandrene | Sesquiterpenoid | Major | [9] |

| β-bisabolene | Sesquiterpenoid | Minor | [9] |

Note: The relative abundance can vary significantly based on the turmeric cultivar, growing conditions, and age of the rhizome.

Experimental Protocols for Pathway Elucidation

The validation of the proposed this compound pathway requires a multi-faceted approach combining molecular biology, biochemistry, and analytical chemistry. The following are detailed methodologies for key experiments.

Identification and Cloning of Candidate Genes

Objective: To identify and isolate the full-length coding sequences for the terpene synthase (TPS) and cytochrome P450s (CYP450s) involved in this compound biosynthesis.

Methodology: Transcriptome Mining and PCR

-

RNA Extraction: Total RNA is extracted from turmeric rhizomes, where sesquiterpenoid biosynthesis is most active, using a CTAB-based method or a commercial plant RNA extraction kit. RNA quality is assessed using a spectrophotometer (A260/280 ratio) and gel electrophoresis.

-

Transcriptome Sequencing (RNA-seq): High-quality RNA is used to construct a cDNA library, which is then sequenced using a next-generation sequencing platform (e.g., Illumina).

-

Bioinformatic Analysis: The resulting sequence reads are assembled de novo to create a transcriptome. Candidate genes are identified by searching this transcriptome for sequences with homology to known sesquiterpene synthases (particularly those forming bisabolene scaffolds) and plant CYP450s using BLAST algorithms.

-

Gene Cloning: Full-length coding sequences of candidate genes are obtained using Reverse Transcription PCR (RT-PCR) with gene-specific primers designed from the transcriptome data. If necessary, 5' and 3' Rapid Amplification of cDNA Ends (RACE) is performed to obtain the complete sequences.

-

Verification: The cloned PCR products are ligated into a cloning vector (e.g., pGEM-T Easy) and sequenced to confirm their identity.

In Vitro Functional Characterization of Enzymes

Objective: To determine the specific function of the candidate TPS and CYP450 enzymes.

Methodology: Heterologous Expression and Enzyme Assays

-

Expression Vector Construction: The full-length coding sequences of the candidate genes are subcloned into an appropriate expression vector, such as pET28a for E. coli or pYES-DEST52 for yeast (Saccharomyces cerevisiae).

-

Heterologous Expression: The expression vectors are transformed into the host organism (E. coli BL21(DE3) or yeast). Protein expression is induced according to the vector's requirements (e.g., with IPTG for E. coli or galactose for yeast).

-

Protein Purification (for TPS): Recombinant TPS proteins, often with a His-tag, are purified from cell lysates using nickel-affinity chromatography.

-

Enzyme Assays (TPS): The purified TPS enzyme is incubated with the substrate FPP in a reaction buffer. The reaction products (sesquiterpene hydrocarbons) are collected by overlaying the reaction with an organic solvent (e.g., hexane or pentane).

-

Enzyme Assays (CYP450): Microsomes are prepared from yeast cultures expressing the candidate CYP450 and a corresponding NADPH-cytochrome P450 reductase. The microsomes are incubated with the putative substrate (e.g., β-bisabolene) and NADPH.

-

Product Identification: The products from the enzyme assays are analyzed and identified using Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectra and retention times are compared with those of authentic standards or with libraries (e.g., NIST).

In Vivo Pathway Reconstruction

Objective: To confirm the roles of the identified enzymes in producing this compound within a living system.

Methodology: Transient Expression in Nicotiana benthamiana

-

Agrobacterium Transformation: The expression vectors containing the candidate TPS and CYP450 genes are transformed into Agrobacterium tumefaciens.

-

Infiltration: Cultures of Agrobacterium carrying the different gene constructs are co-infiltrated into the leaves of N. benthamiana plants. This allows for the transient co-expression of multiple genes in the plant cells.

-

Metabolite Extraction: After several days of incubation, the infiltrated leaf patches are harvested, and the metabolites are extracted using an organic solvent (e.g., ethyl acetate).

-

Metabolite Analysis: The extracted metabolites are analyzed by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound and its potential intermediates.

Conclusion and Future Directions

The biosynthesis of this compound in turmeric is an unexplored area with significant potential for scientific discovery and biotechnological application. This guide provides a foundational understanding based on the principles of sesquiterpenoid biosynthesis and outlines a clear experimental path forward. The proposed putative pathway serves as a working hypothesis for researchers. Future work should focus on the identification and characterization of the specific Curcuma longa terpene synthase that produces the bisabolane skeleton and the subsequent tailoring enzymes (CYP450s and dehydrogenases) that create the final structure of this compound. Elucidating this pathway will not only advance our knowledge of plant secondary metabolism but could also enable the metabolic engineering of microorganisms or plants for the sustainable production of this promising bioactive compound.

References

- 1. Bisacurone suppresses hepatic lipid accumulation through inhibiting lipogenesis and promoting lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bisacurone | C15H24O3 | CID 14287397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C15H24O3 | CID 14287399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. New Bisabolane-Type Sesquiterpenoids from Curcuma longa and Their Anti-Atherosclerotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Bisabolane-Type Sesquiterpenoids from Curcuma longa and Their Anti-Atherosclerotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diversity, regulation, and genetic manipulation of plant mono- and sesquiterpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular identification and expression of sesquiterpene pathway genes responsible for patchoulol biosynthesis and regulation in Pogostemon cablin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Suites of Terpene Synthases Explain Differential Terpenoid Production in Ginger and Turmeric Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of a sesquiterpene synthase and a short-chain dehydrogenase in zerumbone biosynthesis and the applications in engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Bisacurone C for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisacurone C, a bisabolane-type sesquiterpenoid isolated from Curcuma longa (turmeric), has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory and lipid-lowering effects. Despite its promising bioactivity, a comprehensive understanding of its physicochemical properties is crucial for its development as a pharmaceutical agent. This technical guide addresses the current knowledge gap regarding the solubility and stability of this compound. Due to the limited availability of direct quantitative data in published literature, this document provides a framework for researchers by outlining detailed experimental protocols for determining these critical parameters. It includes proposed methodologies for solubility assessment, the development of a stability-indicating analytical method, and the execution of forced degradation studies in line with regulatory expectations. Additionally, this guide visualizes key experimental workflows and the known signaling pathways associated with this compound's biological activity to provide a comprehensive resource for drug development professionals.

Introduction to this compound

This compound is a natural product with the molecular formula C₁₅H₂₄O₃. It is one of several sesquiterpenoids found in turmeric and is structurally distinct from the more extensively studied curcuminoids. Research has highlighted its potential in modulating key biological pathways, making it a compound of interest for further investigation. Specifically, studies have shown that bisacurone can suppress hepatic lipid accumulation by inhibiting lipogenesis and promoting lipolysis, potentially through the activation of the AMPK pathway[1][2]. Furthermore, it exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway[3][4].

However, for any compound to progress through the drug development pipeline, a thorough characterization of its fundamental physicochemical properties is non-negotiable. Solubility and stability are paramount as they influence bioavailability, formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final drug product. This guide is designed to provide the necessary protocols and frameworks to systematically evaluate the solubility and stability of this compound.

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical determinant of its formulation possibilities and in vivo performance. Currently, the publicly available data on this compound solubility is qualitative.

Current State of Knowledge

-

Organic Solvents: this compound has been reported to be soluble in dimethyl sulfoxide (DMSO).

-

Aqueous/Organic Mixtures: A patent for the extraction of bisacurone suggests it can be dissolved in both water (high polarity) and certain hydrophobic organic solvents, indicating that its solubility may be influenced by its intramolecular structure and the solvent system employed. The extraction process utilizes mixed solvents of hydrophilic organic solvents (e.g., ethanol, methanol) and water.

Proposed Experimental Protocol for Thermodynamic Solubility Determination

The following protocol, based on the shake-flask method, is recommended for generating quantitative solubility data.

Objective: To determine the thermodynamic solubility of this compound in a range of pharmaceutically relevant solvents at ambient temperature and 37 °C.

Materials:

-

This compound (solid, purity >98%)

-

Solvents: Purified Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Propylene Glycol, DMSO, Polyethylene Glycol 400 (PEG 400).

-

Calibrated analytical balance, vortex mixer, orbital shaker with temperature control, centrifuge, HPLC system with a validated quantitative method, 2 mL vials.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of 2 mL vials. An amount that is at least 10-fold the expected solubility should be used to ensure saturation.

-

Solvent Addition: Add a known volume (e.g., 1 mL) of each selected solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached. A preliminary experiment can be run to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow for the sedimentation of undissolved solids. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to ensure complete separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully pipette an aliquot of the clear supernatant. To avoid disturbing the solid material, sample from the top layer. Dilute the aliquot with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the validated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or HPLC-MS/MS method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or µg/mL using the determined concentration and the dilution factor. The experiment should be performed in triplicate for each solvent.

Data Presentation

Quantitative solubility data should be summarized in a clear and structured table for easy comparison.

| Solvent System | Temperature (°C) | Solubility (mg/mL) ± SD (n=3) | Solubility (µM) ± SD (n=3) |

| Purified Water | 25 | Data to be generated | Data to be generated |

| 0.1 N HCl (pH 1.2) | 25 | Data to be generated | Data to be generated |

| PBS (pH 7.4) | 25 | Data to be generated | Data to be generated |

| Ethanol | 25 | Data to be generated | Data to be generated |

| Propylene Glycol | 25 | Data to be generated | Data to be generated |

| PEG 400 | 25 | Data to be generated | Data to be generated |

| DMSO | 25 | Data to be generated | Data to be generated |

| Purified Water | 37 | Data to be generated | Data to be generated |

| PBS (pH 7.4) | 37 | Data to be generated | Data to be generated |

Stability Studies

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. No specific stability studies for this compound have been found in the literature. However, studies on curcumin, a related compound from turmeric, show significant degradation in neutral to alkaline conditions, as well as upon exposure to light and oxidative stress. This suggests that this compound may also be susceptible to similar degradation pathways.

Proposed Experimental Workflow for Stability Assessment

A logical workflow is critical for efficiently assessing the stability of a new chemical entity like this compound.

Figure 1: Proposed workflow for this compound stability assessment.

Proposed Protocol for a Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD) or a UV detector, and preferably coupled to a Mass Spectrometer (MS).

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Chromatographic Conditions (Starting Point):

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start with a higher percentage of A, and gradually increase B over 20-30 minutes to elute compounds with varying polarities.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Monitor at multiple wavelengths using DAD, with a primary wavelength selected based on the UV spectrum of this compound.

-

Injection Volume: 10 µL

Method Validation (as per ICH Q2(R1) Guidelines):

-

Specificity: Demonstrate that the method can resolve this compound from its degradation products generated during forced degradation studies. Peak purity analysis using a DAD is essential.

-

Linearity: Analyze a series of at least five concentrations of this compound standard to demonstrate a linear relationship between peak area and concentration.

-

Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, 120%).

-

Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

-

Robustness: Intentionally vary chromatographic parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability.

Proposed Protocol for Forced Degradation Studies

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

General Procedure: Prepare solutions of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) and subject them to the following conditions. A control sample (protected from stress) should be analyzed concurrently.

-

Acid Hydrolysis: Add 0.1 N HCl and reflux at 80°C for 2-4 hours.

-

Base Hydrolysis: Add 0.1 N NaOH and keep at room temperature for 1-2 hours (basic conditions are often harsher).

-

Neutral Hydrolysis: Reflux in purified water at 80°C for 4-6 hours.

-

Oxidative Degradation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for 24-48 hours.

-

Photolytic Degradation: Expose the drug solution and solid drug to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

Analysis: Analyze all stressed samples using the developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded.

Data Presentation for Forced Degradation

The results should be tabulated to clearly show the impact of each stress condition.

| Stress Condition | Duration/Temp | % Assay of this compound | % Degradation | Number of Degradants | RRT of Major Degradants |

| Control | - | Data | 0 | 0 | - |

| 0.1 N HCl | 4h / 80°C | Data | Data | Data | Data |

| 0.1 N NaOH | 2h / RT | Data | Data | Data | Data |

| Purified Water | 6h / 80°C | Data | Data | Data | Data |

| 3% H₂O₂ | 24h / RT | Data | Data | Data | Data |

| Dry Heat (Solid) | 48h / 105°C | Data | Data | Data | Data |

| Photolytic (Solid) | ICH Q1B | Data | Data | Data | Data |

| Photolytic (Solution) | ICH Q1B | Data | Data | Data | Data |

*RRT = Relative Retention Time

Known Signaling Pathways of this compound

Understanding the biological pathways this compound interacts with is essential for correlating its structure with its activity. Degradation of the molecule could potentially alter or diminish these interactions.

Anti-Inflammatory Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway. This is a critical pathway in the cellular response to inflammatory stimuli.

References

- 1. Bisacurone suppresses hepatic lipid accumulation through inhibiting lipogenesis and promoting lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bisacurone suppresses hepatic lipid accumulation through inhibiting lipogenesis and promoting lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hypolipidemic and Anti-Inflammatory Effects of Curcuma longa-Derived Bisacurone in High-Fat Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hypolipidemic and Anti-Inflammatory Effects of Curcuma longa-Derived Bisacurone in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Bisacurone C: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisacurone C is a bisabolane-type sesquiterpenoid found in select species of the Curcuma genus, most notably turmeric (Curcuma longa)[1]. This compound has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the natural sources, abundance, and analytical methodologies for the isolation and quantification of this compound.

Natural Sources and Abundance

The primary natural source of this compound is the rhizome of turmeric (Curcuma longa)[1]. It has also been isolated from other Curcuma species, such as Curcuma soloensis[2]. The abundance of this compound can vary significantly depending on the specific cultivar, geographical origin, and the processing of the plant material.

Quantitative Abundance of this compound

The following table summarizes the reported abundance of this compound in various sources.

| Natural Source | Sample Type | Abundance | Reference |

| Curcuma longa | Turmeric Product (High Viscosity Liquid) | 9.48 g/100 g | [3] |

| Curcuma longa | Turmeric Extract | 15.558% | |

| Curcuma longa | Crushed Turmeric Product | 0.59 mg/g | |

| Curcuma soloensis | Rhizome | 108 mg (isolated amount) | [2] |

| Standardized Turmeric Extract | Turcuron | 8% | [4] |

Experimental Protocols

Isolation and Purification of this compound from Curcuma soloensis

This protocol describes the isolation of this compound from the rhizomes of Curcuma soloensis as reported in the literature[2].

1. Extraction:

- The rhizomes of C. soloensis are extracted using a Soxhlet apparatus with acetone as the solvent.

2. Fractionation and Purification:

- The resulting acetone extract is subjected to vacuum liquid chromatography and flash chromatography for fractionation and purification to yield this compound[2].

Extraction of this compound from Turmeric (Curcuma longa)

The following protocol is based on a patented extraction method.

1. Initial Extraction:

- Mix turmeric with a hydrophilic organic solvent and water[5].

- Perform a solid-liquid separation to recover the solution containing the water-soluble components[5].

2. Drying:

- Remove the solvent from the solution to obtain a dried solid matter[5].

3. Final Extraction:

- Add water to the dried solid matter, followed by solid-liquid separation to recover the aqueous solution containing this compound[5].

Quantification of this compound by HPLC-MS/MS

This section outlines a general method for the quantification of this compound in turmeric products using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)[3].

1. Sample Preparation:

- Turmeric products (high viscosity liquid, granular powder, tablet, and solution) are prepared for analysis.

2. HPLC-ESI-MS/MS Analysis:

- Chromatographic System: High-Performance Liquid Chromatography system.

- Ionization Source: Electrospray Ionization (ESI).

- Mass Spectrometer: Tandem Mass Spectrometer.

- Method: Simultaneous quantification of bisacurone and curcuminoids[3].

A more detailed, though not specific to this compound, HPLC-MS/MS method for related compounds in human plasma is described below and can be adapted[6].

1. Sample Pretreatment:

- Perform a liquid-liquid extraction with tert-butyl methyl ether.

- Dry the organic layer under vacuum.

- Reconstitute the residue in a suitable solvent (e.g., 60% Methanol in water)[6].

2. Chromatographic Conditions:

- Column: A suitable reversed-phase column (e.g., C18).

- Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B)[6].

- Gradient Program:

- Start at 50% B.

- Increase to 95% B over 3.0 minutes.

- Hold at 95% B for 6 minutes.

- Return to 50% B in 0.2 minutes.

- Equilibrate for 6 minutes[6].

- Flow Rate: 200 µL/min[6].

- Injection Volume: 50 µL[6].

3. Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Detection: Multiple Reaction Monitoring (MRM) would be used for quantification, requiring optimization of precursor and product ions for this compound.

Visualizations

Workflow for Isolation and Purification of this compound

Caption: General workflow for the isolation and purification of this compound.

Analytical Workflow for Quantification of this compound

Caption: Analytical workflow for the quantification of this compound.

References

- 1. Bisacurone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of Bisacurone and Curcuminoids in Turmeric Products by Liquid Chromatography Coupled with Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CA3081207A1 - Bisacurone extraction method - Google Patents [patents.google.com]

- 6. A validated HPLC-MS/MS method for simultaneously analyzing curcumin, demethoxycurcumin, bisdemethoxycurcumin, tetra-hydrocurcumin and piperine in human plasma, urine or feces - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Bisacurone C: A Preliminary Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisacurone C, a bioactive sesquiterpenoid derived from the rhizome of Curcuma longa (turmeric), has garnered significant scientific interest for its potential therapeutic applications. Preliminary studies have illuminated its role in modulating key cellular pathways associated with inflammation and lipid metabolism. This technical guide synthesizes the current understanding of this compound's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades to support further research and drug development endeavors.

I. Anti-Inflammatory Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.

A. Inhibition of NF-κB Signaling

This compound has been shown to suppress the activation of the NF-κB pathway, which is a critical mediator in the production of pro-inflammatory cytokines.[1][2] Studies in murine macrophage cell lines (RAW264.7) and splenocytes from high-fat diet-fed mice have demonstrated that bisacurone inhibits the phosphorylation of IκB kinase α/β (IKKα/β) and the subsequent phosphorylation of the NF-κB p65 subunit.[1][2] This action prevents the translocation of the active p50/p65 heterodimer into the nucleus, thereby downregulating the expression of NF-κB target genes, including those encoding for interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α).[1][3] Furthermore, in human umbilical vein endothelial cells (HUVECs), bisacurone has been observed to block the nuclear translocation of the NF-κB p65 subunit and the phosphorylation of the inhibitory factor IκBα.[3]

B. Downregulation of Adhesion Molecules

A key consequence of NF-κB inhibition by this compound is the downregulation of vascular cell adhesion molecule-1 (VCAM-1). In TNF-α-activated HUVECs, bisacurone dose-dependently inhibited the expression of VCAM-1.[3] This is significant as VCAM-1 plays a crucial role in the adhesion and transmigration of leukocytes during an inflammatory response. The inhibitory action on VCAM-1 is also linked to the suppression of Akt and Protein Kinase C (PKC) phosphorylation, which are upstream regulators of VCAM-1 expression.

Quantitative Data Summary: Anti-Inflammatory Effects

| Experimental Model | Treatment | Target Molecule | Effect | Reference |

| RAW264.7 Macrophages | Bisacurone | Phospho-IKKα/β | Inhibition | [1][2] |

| RAW264.7 Macrophages | Bisacurone | Phospho-NF-κB p65 | Inhibition | [1][2] |

| Splenocytes (HFD-fed mice) | Bisacurone | IL-6 Production (LPS-stimulated) | Reduction | [2][4] |

| Splenocytes (HFD-fed mice) | Bisacurone | TNF-α Production (LPS-stimulated) | Reduction | [2][4] |

| HUVECs | Bisacurone | VCAM-1 Expression (TNF-α-induced) | Dose-dependent inhibition | [3] |

| HUVECs | Bisacurone | NF-κB p65 Nuclear Translocation | Blocked | [3] |

| HUVECs | Bisacurone | Phospho-IκBα | Inhibition | [3] |

| HUVECs | Bisacurone | Phospho-Akt | Inhibition | |

| HUVECs | Bisacurone | Phospho-PKC | Inhibition |

Signaling Pathway Diagram: NF-κB Inhibition by this compound

II. Hypolipidemic Mechanism of Action

This compound has demonstrated significant potential in regulating lipid metabolism, primarily through the activation of the AMP-activated protein kinase (AMPK) pathway.

A. Activation of AMPK and Downstream Effects

AMPK is a crucial energy sensor that, when activated, promotes catabolic processes while inhibiting anabolic pathways. This compound has been shown to increase the phosphorylation of AMPKα, leading to its activation.[5] This activation triggers a cascade of events aimed at reducing lipid accumulation:

-

Inhibition of Lipogenesis: Activated AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[5] this compound administration leads to increased phosphorylation of ACC.[5]

-

Suppression of Lipogenic Transcription Factors: this compound decreases the nuclear translocation of sterol regulatory element-binding protein 1 (SREBP-1) and carbohydrate-responsive element-binding protein (ChREBP), which are key transcription factors for lipogenic genes like Fatty Acid Synthase (FAS).[5]

-

Upregulation of Fatty Acid Oxidation: this compound increases the expression of Peroxisome Proliferator-Activated Receptor α (PPARα), a nuclear receptor that promotes the transcription of genes involved in fatty acid oxidation.[5]

Quantitative Data Summary: Hypolipidemic Effects

| Experimental Model | Treatment | Target Molecule/Process | Effect | Reference |

| HepG2 Cells | Bisacurone (10 µM) | Phospho-AMPKα | Increased | [5] |

| HepG2 Cells | Bisacurone (10 µM) | Phospho-ACC | Increased | [5] |

| HepG2 Cells | Bisacurone (10 µM) | PPARα Protein Expression | Increased | [5] |

| ICR Mice Liver | Bisacurone (1.0 & 10 mg/kg BW) | Phospho-AMPKα | Significantly increased | [5] |

| ICR Mice Liver | Bisacurone (1.0 & 10 mg/kg BW) | Phospho-ACCα | Significantly increased | [5] |

| ICR Mice Liver | Bisacurone (1.0 & 10 mg/kg BW) | Nuclear SREBP-1 | Dose-dependent decrease | [5] |

| ICR Mice Liver | Bisacurone (1.0 & 10 mg/kg BW) | Nuclear ChREBP | Dose-dependent decrease | [5] |

| ICR Mice Liver | Bisacurone | FAS Expression | Significantly decreased | [5] |

| ICR Mice Liver | Bisacurone | C/EBPα Expression | Significantly decreased | [5] |

| ICR Mice Liver | Bisacurone | PPARα Protein Expression | Increased | [5] |

Signaling Pathway Diagram: AMPK-Mediated Lipid Regulation by this compound

III. Experimental Protocols

The following are generalized protocols for key experiments cited in the preliminary studies of this compound. Specific details such as antibody dilutions and incubation times should be optimized for individual laboratory conditions.

A. Western Blot Analysis for Protein Phosphorylation

This protocol is for the detection of phosphorylated proteins such as AMPK, ACC, IKK, and NF-κB p65.

-

Cell Lysis:

-

Treat cells with this compound at desired concentrations and time points.

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software.

-

B. NF-κB p65 Nuclear Translocation Assay

This immunofluorescence-based assay visualizes the movement of the NF-κB p65 subunit into the nucleus.

-

Cell Culture and Treatment:

-

Grow cells (e.g., HUVECs or RAW264.7) on glass coverslips in a multi-well plate.

-

Treat cells with this compound followed by stimulation with an inflammatory agent (e.g., TNF-α or LPS).

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block non-specific binding with 1% BSA in PBST (PBS with Tween 20) for 30 minutes.

-

Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBST.

-

-

Nuclear Staining and Mounting:

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Microscopy and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images and analyze the subcellular localization of NF-κB p65.

-

Experimental Workflow Diagram

IV. Conclusion and Future Directions

The preliminary studies on this compound strongly indicate its potential as a therapeutic agent for inflammatory and metabolic disorders. Its dual action on the NF-κB and AMPK pathways highlights a multi-targeted approach to disease modulation. However, the current body of research is still in its early stages. Future investigations should focus on:

-

In-depth Dose-Response and Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To establish optimal therapeutic windows and understand the compound's behavior in vivo.

-

Elucidation of Upstream Targets: Identifying the direct molecular targets of this compound that lead to the activation of AMPK and inhibition of NF-κB signaling.

-

Validation in Preclinical Disease Models: Testing the efficacy of this compound in relevant animal models of diseases such as atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and inflammatory bowel disease.

-

Safety and Toxicity Profiling: Comprehensive assessment of the safety profile of this compound is essential for its progression towards clinical development.

This technical guide provides a foundational understanding of this compound's mechanism of action, offering a valuable resource for researchers and drug development professionals to build upon in their quest for novel therapeutics.

References

- 1. Bisacurone suppresses hepatic lipid accumulation through inhibiting lipogenesis and promoting lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. pubcompare.ai [pubcompare.ai]

- 4. researchgate.net [researchgate.net]

- 5. Bisacurone inhibits adhesion of inflammatory monocytes or cancer cells to endothelial cells through down-regulation of VCAM-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Bisacurone C: A Technical Guide to its Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisacurone C, a bisabolane-type sesquiterpenoid first isolated from the rhizomes of Curcuma xanthorrhiza in 1989, has emerged as a promising natural product with significant therapeutic potential.[1] This technical guide provides a comprehensive overview of the discovery, history, and biological activities of this compound, with a focus on its anti-inflammatory and lipid-lowering properties. Detailed experimental methodologies for key assays are provided, and the underlying molecular mechanisms, primarily involving the modulation of the NF-κB and AMPK signaling pathways, are elucidated. All quantitative data from preclinical studies are summarized for comparative analysis. To date, no clinical trials involving this compound have been reported.

Discovery and History

This compound was first isolated in 1989 by Uehara and colleagues from the chloroform-soluble fractions of the rhizomes of Curcuma xanthorrhiza, a plant belonging to the Zingiberaceae family.[2] While turmeric (Curcuma longa) is a more widely known source of bioactive compounds like curcumin, this compound was initially identified in this related species.[3] Subsequent studies have also identified this compound in Curcuma longa.[4] It is considered a rare compound found in minute amounts in turmeric.[1]

The initial structural elucidation of this compound and its isomers (Bisacurone A and B) was accomplished using spectral data and chemical conversions. The stereochemistry of bisacurone was also revised in the process of determining the absolute structure of these new compounds.[2]

Chemical Structure

The chemical formula for this compound is C₁₅H₂₄O₃. Its structure is characterized by a bisabolane sesquiterpenoid skeleton.

Biological Activities and Mechanism of Action

Preclinical studies have demonstrated that this compound possesses potent anti-inflammatory and lipid-lowering activities. These effects are primarily attributed to its ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[5][6] The primary mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5]

This compound has been shown to inhibit the phosphorylation of IκB kinase (IKK) α/β and the subsequent phosphorylation of the NF-κB p65 subunit.[7][5] This prevents the translocation of the active NF-κB dimer to the nucleus, thereby downregulating the expression of NF-κB target genes involved in the inflammatory response.[8][9][10]

Lipid-Lowering Activity

This compound has been shown to suppress hepatic lipid accumulation by both inhibiting lipogenesis (fat synthesis) and promoting lipolysis (fat breakdown).[1][5] The central mechanism for this activity is the activation of the AMP-activated protein kinase (AMPK) pathway.[5][11][12]

Activation of AMPK by this compound leads to several downstream effects:

-

Inhibition of Lipogenesis: Activated AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis.[5] It also decreases the nuclear translocation of sterol regulatory element-binding protein 1 (SREBP-1) and carbohydrate-responsive element-binding protein (ChREBP), transcription factors that regulate the expression of lipogenic genes like Fatty Acid Synthase (FAS).[5]

-

Promotion of Lipolysis and Fatty Acid Oxidation: this compound increases the expression of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and its target gene, Carnitine Palmitoyltransferase 1A (CPT1A), which are crucial for fatty acid oxidation.[5][13]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from key preclinical studies on this compound.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Stimulant | Biomarker | Effect of this compound | Concentration | Reference |

| RAW264.7 | LPS | IL-6 Production | Inhibition | 10, 50 µM | |

| RAW264.7 | LPS | TNF-α Production | Inhibition | 10, 50 µM | |

| RAW264.7 | LPS | IKKα/β Phosphorylation | Inhibition | 10, 50 µM | |

| RAW264.7 | LPS | NF-κB p65 Phosphorylation | Inhibition | 10, 50 µM |

Table 2: In Vivo Anti-inflammatory and Lipid-Lowering Effects of this compound in High-Fat Diet-Fed Mice

| Parameter | Effect of this compound | Duration of Treatment | Reference |

| Liver Weight | Reduction | 2 weeks | |

| Serum Cholesterol | Reduction | 2 weeks | |

| Serum Triglycerides | Reduction | 2 weeks | |

| Blood Viscosity | Reduction | 2 weeks | |

| Splenocyte IL-6 Production (LPS-stimulated) | Reduction | 2 weeks | |

| Splenocyte TNF-α Production (LPS-stimulated) | Reduction | 2 weeks |

Table 3: In Vitro Effects of this compound on Lipid Metabolism in HepG2 Cells

| Parameter | Effect of this compound | Concentration | Reference |

| Fatty Acid-induced Lipid Accumulation | Inhibition | 0.01, 0.1, 1.0, 10 µM | [5] |

| AMPKα Phosphorylation | Increase | 10 µM | [5] |

| ACCα Phosphorylation | Increase | 10 µM | [5] |

| PPARα Protein Expression | Increase | 10 µM | [5] |

| CPT1A Protein Expression | Increase | 10 µM | [5] |

Table 4: In Vivo Effects of this compound on Hepatic Lipid Metabolism in ICR Mice

| Parameter | Effect of this compound | Dosage | Reference |

| Hepatic Total Lipids | Decrease | 1.0, 10 mg/kg BW | [5] |

| Hepatic Triglycerides | Decrease | 1.0, 10 mg/kg BW | [5] |

| Hepatic Cholesterol | Decrease | 1.0, 10 mg/kg BW | [5] |

| Nuclear SREBP-1 | Decrease | 1.0, 10 mg/kg BW | [5] |

| Nuclear ChREBP | Decrease | 1.0, 10 mg/kg BW | [5] |

| PPARα Expression | Increase | 1.0, 10 mg/kg BW | [5] |

| CPT1 Expression | Increase | 1.0, 10 mg/kg BW | [5] |

Experimental Protocols

Isolation of this compound from Curcuma xanthorrhiza

-

Extraction: Dried and powdered rhizomes of Curcuma xanthorrhiza are extracted with chloroform at room temperature.

-

Concentration: The chloroform extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of organic solvents (e.g., n-hexane and ethyl acetate).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Purification: Fractions rich in this compound are combined and further purified using techniques such as preparative high-performance liquid chromatography (HPLC).

-

Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Anti-inflammatory Assay (NF-κB Inhibition)

-

Cell Culture: Murine macrophage cells (e.g., RAW264.7) are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.[7]

-

Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10 and 50 µM) for a specified time (e.g., 1 hour).[7]

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 100 ng/mL) to the cell culture medium for a defined period (e.g., 6 hours for cytokine measurement, 30 minutes for protein phosphorylation).[7]

-

Cytokine Measurement: The concentration of pro-inflammatory cytokines (IL-6, TNF-α) in the culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Western Blot Analysis for NF-κB Pathway Proteins:

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated and total IKKα/β and NF-κB p65.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vitro Lipid Accumulation and AMPK Activation Assay

-

Cell Culture: Human hepatoma cells (e.g., HepG2) are maintained in a suitable culture medium.[5]

-

Induction of Lipid Accumulation: Cells are treated with a mixture of fatty acids (e.g., 0.4 mM palmitic acid and 0.8 mM oleic acid) for 24 hours to induce intracellular lipid accumulation.[5]

-

Treatment with this compound: Cells are co-treated with the fatty acid mixture and various concentrations of this compound (e.g., 0.01 to 10 µM) for 24 hours.[5]

-

Lipid Staining and Quantification:

-

Intracellular lipids are stained with Oil Red O.

-

The stained lipid droplets are visualized by microscopy.

-

For quantification, the stain is extracted with isopropanol, and the absorbance is measured at a specific wavelength.

-

-

Western Blot Analysis for AMPK Pathway Proteins:

-

Cell lysis, protein extraction, and quantification are performed as described in section 5.2.

-

Primary antibodies against phosphorylated and total AMPK, ACC, PPARα, and CPT1A are used.

-

The subsequent steps of Western blotting are the same as described previously.

-

Synthesis of this compound

To date, a total synthesis of this compound has not been reported in the scientific literature. The compound is currently obtained through isolation from its natural sources. The development of a synthetic route would be a significant advancement for the large-scale production and further derivatization of this compound for drug development purposes.

Clinical Trials

A thorough search of clinical trial registries and the scientific literature indicates that there are currently no registered or published clinical trials investigating the safety or efficacy of this compound in humans. The research on this compound is still in the preclinical phase.

Future Perspectives

This compound represents a promising lead compound for the development of novel therapeutics for inflammatory and metabolic diseases. Its dual action on the NF-κB and AMPK pathways makes it an attractive candidate for conditions with underlying inflammatory and metabolic dysregulation, such as non-alcoholic fatty liver disease (NAFLD) and atherosclerosis.

Future research should focus on:

-

Developing a total synthesis of this compound to enable medicinal chemistry efforts and large-scale production.

-

Conducting more extensive preclinical studies to evaluate its efficacy in various disease models, as well as its pharmacokinetic and toxicological profiles.

-

Investigating the potential for synergistic effects with other natural compounds or existing drugs.

-

Ultimately, advancing this compound into clinical trials to assess its safety and efficacy in humans.

Conclusion

This compound is a naturally occurring sesquiterpenoid with well-documented anti-inflammatory and lipid-lowering properties in preclinical models. Its mechanisms of action, involving the inhibition of the NF-κB pathway and the activation of the AMPK pathway, provide a strong rationale for its therapeutic potential. While further research, particularly in the areas of chemical synthesis and clinical evaluation, is required, this compound stands out as a valuable natural product for future drug discovery and development efforts.

References

- 1. Preventive Activity of ar-Turmerone and Bisacurone Isolated from Turmeric Extract Against Ethanol-induced Hepatocyte Injury [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Javanese Turmeric (Curcuma xanthorrhiza Roxb.): Ethnobotany, Phytochemistry, Biotechnology, and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bisacurone suppresses hepatic lipid accumulation through inhibiting lipogenesis and promoting lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in anti-inflammation via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]